molecular formula C23H27N5O2S B2501026 1-(piperidin-1-yl)-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}ethan-1-one CAS No. 1112279-79-4

1-(piperidin-1-yl)-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2501026
CAS No.: 1112279-79-4
M. Wt: 437.56
InChI Key: VAXQITLTSPWEAJ-UHFFFAOYSA-N
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Description

1-(piperidin-1-yl)-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Scientific Research Applications

1-(piperidin-1-yl)-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}ethan-1-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-1-yl)-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is the formation of the core structure through a series of coupling reactions, such as Suzuki-Miyaura coupling . This method involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes scaling up the reaction conditions and using continuous flow reactors to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(piperidin-1-yl)-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-(piperidin-1-yl)-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and ion channels .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1-piperidin-1-yl-2-[4-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c29-19(26-9-2-1-3-10-26)17-25-13-15-28(16-14-25)23(30)21-20(27-11-4-5-12-27)18-7-6-8-24-22(18)31-21/h4-8,11-12H,1-3,9-10,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXQITLTSPWEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2CCN(CC2)C(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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